molecular formula C17H21N3OS B2516235 2-(2,4-Dimethylthiazol-5-yl)-1-(4-phenylpiperazin-1-yl)ethanone CAS No. 1235063-69-0

2-(2,4-Dimethylthiazol-5-yl)-1-(4-phenylpiperazin-1-yl)ethanone

Cat. No.: B2516235
CAS No.: 1235063-69-0
M. Wt: 315.44
InChI Key: NADZXJGTVLMZCM-UHFFFAOYSA-N
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Description

2-(2,4-Dimethylthiazol-5-yl)-1-(4-phenylpiperazin-1-yl)ethanone is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a thiazole ring substituted with dimethyl groups and a piperazine ring attached to a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dimethylthiazol-5-yl)-1-(4-phenylpiperazin-1-yl)ethanone typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the piperazine moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

    Thiazole Ring Formation: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.

    Piperazine Introduction: The piperazine ring is introduced via nucleophilic substitution reactions, where a phenylpiperazine derivative reacts with the thiazole intermediate.

    Final Coupling: The final step involves coupling the thiazole and piperazine intermediates under controlled conditions, often using a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dimethylthiazol-5-yl)-1-(4-phenylpiperazin-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where halogenated derivatives react with nucleophiles to form new compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated derivatives in the presence of a base like sodium hydride.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

2-(2,4-Dimethylthiazol-5-yl)-1-(4-phenylpiperazin-1-yl)ethanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe in cellular studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,4-Dimethylthiazol-5-yl)-1-(4-phenylpiperazin-1-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways depend on the specific application, but common targets include neurotransmitter receptors and metabolic enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Dimethylthiazol-5-yl)-1-(4-methylpiperazin-1-yl)ethanone
  • 2-(2,4-Dimethylthiazol-5-yl)-1-(4-benzylpiperazin-1-yl)ethanone

Uniqueness

Compared to similar compounds, 2-(2,4-Dimethylthiazol-5-yl)-1-(4-phenylpiperazin-1-yl)ethanone exhibits unique properties due to the presence of the phenyl group on the piperazine ring. This structural feature can influence its binding affinity and specificity towards molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(2,4-dimethyl-1,3-thiazol-5-yl)-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3OS/c1-13-16(22-14(2)18-13)12-17(21)20-10-8-19(9-11-20)15-6-4-3-5-7-15/h3-7H,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NADZXJGTVLMZCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)CC(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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